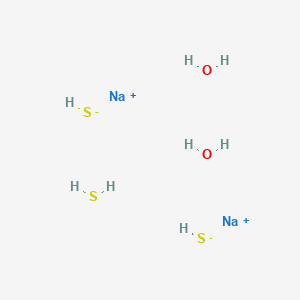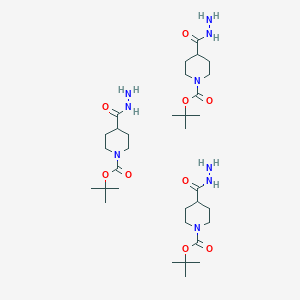
Sodium sulfide (Na(SH)), hydrate (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a colorless, hygroscopic solid that is highly soluble in water. Sodium sulfide is commonly used in various industrial processes, including leather tanning, pulp and paper production, and chemical synthesis.
Synthetic Routes and Reaction Conditions:
Direct Reaction: Sodium sulfide can be synthesized by reacting sodium hydroxide (NaOH) with hydrogen sulfide (H₂S). The reaction is typically carried out in an aqueous solution at elevated temperatures.
Industrial Production Methods: Commercial production of sodium sulfide often involves the reaction of sodium carbonate (Na₂CO₃) with elemental sulfur at high temperatures. The resulting sodium sulfide is then purified and crystallized to obtain the desired hydrate form.
Types of Reactions:
Oxidation: Sodium sulfide can be oxidized to sodium sulfate (Na₂SO₄) by reacting with oxygen (O₂) in the presence of a suitable oxidizing agent.
Reduction: Sodium sulfide can act as a reducing agent, reducing metal ions to their elemental form.
Substitution: Sodium sulfide can undergo substitution reactions with various organic and inorganic compounds.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂), oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Metal salts, acidic conditions.
Substitution: Organic halides, acidic or basic conditions.
Major Products Formed:
Sodium sulfate (Na₂SO₄) from oxidation.
Elemental metals from reduction reactions.
Substituted organic and inorganic compounds from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Sodium sulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of thiols and thioethers.
Biology: Employed in the study of sulfur metabolism and detoxification processes in microorganisms and plants.
Medicine: Utilized in the development of pharmaceuticals and as a potential therapeutic agent for certain medical conditions.
Industry: Applied in the production of dyes, pigments, and other chemicals.
Wirkmechanismus
The mechanism by which sodium sulfide exerts its effects depends on the specific application. For example, in organic synthesis, sulfide ions can act as nucleophiles, attacking electrophilic centers in organic molecules. In biological systems, sulfide ions can modulate enzyme activity and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Potassium sulfide (K₂S)
Calcium sulfide (CaS)
Magnesium sulfide (MgS)
Zinc sulfide (ZnS)
Eigenschaften
IUPAC Name |
disodium;sulfane;sulfanide;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.2H2O.3H2S/h;;5*1H2/q2*+1;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUORUMSYIAHPHI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Na+].[Na+].S.[SH-].[SH-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8Na2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(benzyloxy)carbonyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate](/img/structure/B8066605.png)
![(S)-9-Bromo-1-methyl-3,5-dihydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-2(1H)-one](/img/structure/B8066615.png)
![(S)-tert-Butyl 5-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8066616.png)


![2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8066626.png)





![tert-Butyl 6-(trifluoromethyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8066687.png)
![tert-Butyl 2-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B8066691.png)
